![molecular formula C7H11N3 B3012129 3-(Azidomethyl)bicyclo[3.1.0]hexane CAS No. 1936290-27-5](/img/structure/B3012129.png)

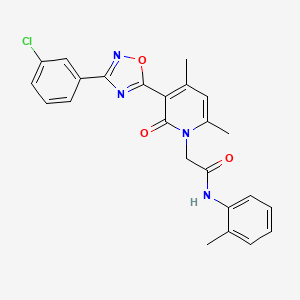

3-(Azidomethyl)bicyclo[3.1.0]hexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Azidomethyl)bicyclo[3.1.0]hexane is a bicyclic compound that has been of great interest to the scientific community due to its unique chemical and biological properties. This compound has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs and therapies.1.0]hexane.

Aplicaciones Científicas De Investigación

Core Structure in Bioactive Compounds Bicyclo[3.1.0]hexane derivatives, including those with embedded heteroatoms, have been recognized for their diverse biological activities. They serve as conformationally locked analogues in nucleoside building blocks and as core structures in natural compound synthesis, bioactive compounds, novel materials, and catalysts. For example, methanoproline, a natural inhibitor of proline metabolism, incorporates a similar bicyclic structure (Jimeno, Pericàs, Wessel, Alker, & Müller, 2011).

Synthesis of Derivatives N-allylynamides can be converted into 3-aza-bicyclo[3.1.0]hexan-2-one derivatives using specific catalysts and oxidants. This process showcases the versatility of the bicyclo[3.1.0]hexane framework in synthesizing a variety of functional derivatives (Wang, Ran, Xiu, & Li, 2013).

Ring Opening Under Specific Conditions Studies show that bicyclo[3.1.0]hexanes, when activated with certain functional groups, undergo methanolysis with cleavage of the cyclopropane bonds under different acidic or basic conditions. This reaction is crucial for understanding the chemical behavior of these compounds (Lim, Mcgee, & Sieburth, 2002).

Catalytic Isomerization The cycloisomerization of certain compounds catalyzed by cationic triphenylphosphinegold(I) complexes can produce a wide range of bicyclo[3.1.0]hexane structures, demonstrating the catalytic versatility of this framework (Luzung, Markham, & Toste, 2004).

Spin-Spin Coupling Investigations Compounds like bicyclo[3.1.0]hexan-4-one-1-carboxylic acid ethylene ketal exhibit interesting cases of long-range spin-spin coupling, vital for understanding the magnetic properties of these molecules (Briden, Smissman, & Creese, 1968).

Mecanismo De Acción

Target of Action

3-(Azidomethyl)bicyclo[3.1.0]hexane, also known as 3-ABH, is a heterocyclic system often present in molecules capable of acting on various biological targets . Compounds comprising the 3-ABH moiety are known to be inhibitors of histone deacetylase , antagonists of morphine-induced antinociception , and antagonists of opioid receptors . They also show antibacterial activity .

Mode of Action

The 3-ABH derivatives are known to confer tighter binding to the target protein, providing better selectivity, resulting in less off-target effects . For instance, they can inhibit histone deacetylase, an enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is considered to be a general gene repression process .

Biochemical Pathways

The biochemical pathways affected by 3-ABH derivatives are diverse due to their ability to interact with various targets. For instance, by inhibiting histone deacetylase, they can impact gene expression and influence various biological processes such as cell cycle progression and differentiation .

Pharmacokinetics

It’s worth noting that these compounds are often designed to have high bioavailability and resistance to metabolism .

Result of Action

The molecular and cellular effects of 3-ABH action are dependent on the specific derivative and its target. For instance, histone deacetylase inhibitors can lead to an increase in gene expression, potentially influencing cell behavior . Antagonists of morphine-induced antinociception could potentially reduce pain sensation .

Propiedades

IUPAC Name |

3-(azidomethyl)bicyclo[3.1.0]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-10-9-4-5-1-6-3-7(6)2-5/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNVFBIRTVNPPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2C1C2)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride](/img/structure/B3012048.png)

![3-[2-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B3012050.png)

![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012051.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3012052.png)

![2-(4-Fluorophenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B3012053.png)

![5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B3012054.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3012055.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B3012065.png)

![N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3012067.png)